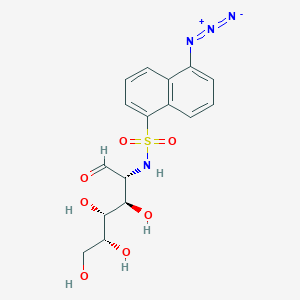

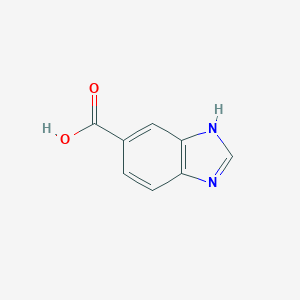

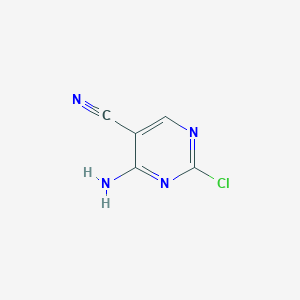

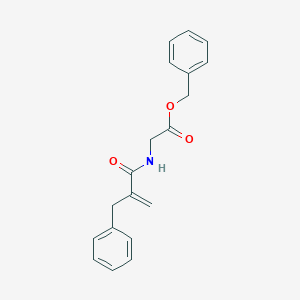

4-Amino-2-chloropyrimidine-5-carbonitrile

概要

説明

4-Amino-2-chloropyrimidine-5-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Molecular Structure Analysis

- Raman and Infrared Spectra Analysis : A study by Abuelela et al. (2016) conducted an experimental and theoretical analysis of the molecular structure of 4-Amino-2-chloropyrimidine-5-carbonitrile (ACPC) using Raman and infrared (IR) spectra. They explored the vibrational features and identified two tautomers of ACPC, providing insights into its molecular geometry.

Synthesis and Applications in Antimicrobial Activity

- Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : Research by Rostamizadeh et al. (2013) details the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from this compound, evaluating their antibacterial activity. This work highlights the compound's role in developing new antibacterial agents.

Antitumor and Antimicrobial Testing

- Synthesis and Testing of Thiopyrimidine Analogues : A study by Taher and Helwa (2012) synthesized new 4-chloro-pyrimidine-5-carbonitriles and 4-substituted-amino-pyrimidine-5-carbonitriles, including variants derived from this compound, to evaluate their antitumor and antimicrobial activities. Their findings contribute to the understanding of the compound's potential in cancer therapy.

Anticancer Agent Synthesis

- Ultrasound-Promoted Synthesis of Anticancer Agents : Tiwari et al. (2016) report on an environmentally friendly, ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives from this compound. Their study, detailed in Tiwari et al. (2016), explores the compound's application in creating potential anticancer agents.

Synthesis and Characterization for Antimicrobial Activity

- Pyrimidine Carbonitrile Derivatives for Antimicrobial Activity : Research by Bhat and Begum (2021) synthesizes and characterizes pyrimidine carbonitrile derivatives, including this compound, for antimicrobial activity. This study provides valuable information on the compound's effectiveness against bacterial and fungal strains.

Synthesis and Antitumoral Activity

- Synthesis of Hydrazinopyrimidine-5-carbonitrile Derivatives : The synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives are explored in a study by Cocco et al. (2006). This research contributes to understanding the potential antitumoral properties of compounds derived from this compound.

作用機序

Target of Action

It is known that this compound can be used as a key intermediate in the synthesis of various pharmaceuticals .

Mode of Action

It is generally used as a chemical intermediate, implying that it undergoes further reactions to form active compounds .

Biochemical Pathways

As an intermediate, its role in biochemical pathways would largely depend on the final compounds it is used to synthesize .

Pharmacokinetics

As a chemical intermediate, its pharmacokinetic profile would be less relevant than that of the final therapeutic compounds it is used to produce .

Result of Action

As an intermediate, its effects would be largely determined by the final compounds it is used to synthesize .

Action Environment

The action of 4-Amino-2-chloropyrimidine-5-carbonitrile can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light . Additionally, its efficacy and safety could be influenced by the conditions under which it is stored and handled .

Safety and Hazards

4-Amino-2-chloropyrimidine-5-carbonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

生化学分析

Biochemical Properties

It has been suggested that this compound may have good biological activity, such as antiviral and anticancer properties

Cellular Effects

It is suggested that this compound may have effects on various types of cells and cellular processes . The specific impact on cell signaling pathways, gene expression, and cellular metabolism needs to be further investigated.

Molecular Mechanism

The molecular mechanism of action of 4-Amino-2-chloropyrimidine-5-carbonitrile is not well defined. It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

4-amino-2-chloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-9-2-3(1-7)4(8)10-5/h2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHFCSOENXEMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384217 | |

| Record name | 4-Amino-2-chloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94741-69-2 | |

| Record name | 4-Amino-2-chloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-chloropyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-Amino-2-chloropyrimidine-5-carbonitrile?

A1: While the provided articles don't explicitly state all structural characteristics, we can deduce some information:

- Spectroscopic data: While a complete spectroscopic analysis isn't provided, the article "Raman and infrared spectra, normal coordinate analysis and ab initio calculations of this compound" [] likely contains detailed information about the compound's Raman and infrared spectra, which can be used to identify specific functional groups and structural features.

Q2: How is this compound used in the synthesis of pyrimidinium hexafluoridosilicate salts?

A2: The article "Synthesis and Structural Study of Some Pyrimidinium Hexafluoridosilicates" [] describes how this compound acts as a precursor in the synthesis of (5-cyanocytosine-H)2[SiF6], a pyrimidinium hexafluoridosilicate salt. While the exact reaction mechanism isn't detailed, the article states that reacting this compound with a solution of SiO2 in hydrofluoric acid yields the desired salt. This suggests that this compound undergoes a substitution or addition reaction with the silicon-containing species, forming the 5-cyanocytosine cation that then interacts with the hexafluoridosilicate anion. The resulting salt exhibits a supramolecular architecture in its solid state due to a combination of N-H···F hydrogen bonds and π-π interactions between aromatic rings [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)

![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)